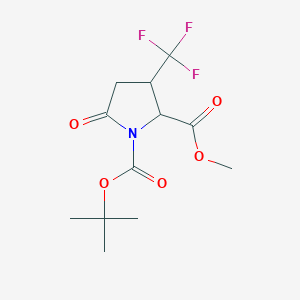
1-tert-Butyl 2-methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl 2-methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate, commonly known as TBOA, is a pyrrolidine derivative that has been extensively studied for its potential use as a tool in scientific research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synapse. By inhibiting these transporters, TBOA can increase the concentration of glutamate in the synapse, allowing for the study of glutamate-dependent processes.
Mécanisme D'action
TBOA works by inhibiting glutamate transporters, which are responsible for removing excess glutamate from the synapse. By inhibiting these transporters, TBOA increases the concentration of glutamate in the synapse, leading to increased activation of glutamate receptors and downstream signaling pathways.
Biochemical and Physiological Effects:
TBOA has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, learning, and memory. TBOA has also been shown to increase neuronal excitability and the regulation of synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TBOA in lab experiments is that it is a highly selective inhibitor of glutamate transporters, making it a useful tool for studying glutamate-dependent processes. However, one limitation of using TBOA is that it is highly toxic and can cause cell death at high concentrations.
Orientations Futures
There are a number of future directions for research involving TBOA. One area of interest is the development of more selective glutamate transporter inhibitors that are less toxic than TBOA. Another area of interest is the use of TBOA in animal models of neurological disorders, such as epilepsy and stroke, to study the role of glutamate transporters in these conditions. Additionally, TBOA could be used to study the effects of glutamate on other systems, such as the immune system and the gut microbiome.
Méthodes De Synthèse
TBOA can be synthesized using a multi-step process involving the reaction of tert-butyl acrylate with methylamine and trifluoroacetic acid. The resulting intermediate is then reacted with ethyl oxalyl chloride to produce the final product.
Applications De Recherche Scientifique
TBOA has been used extensively in scientific research as a tool for studying glutamate-dependent processes. Specifically, TBOA has been used to study the role of glutamate transporters in synaptic plasticity, learning, and memory. TBOA has also been used to study the effects of glutamate on neuronal excitability and the regulation of synaptic transmission.
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl 5-oxo-3-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO5/c1-11(2,3)21-10(19)16-7(17)5-6(12(13,14)15)8(16)9(18)20-4/h6,8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCNTUKAPBWCDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(CC1=O)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-N-methyl-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2712084.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(2-fluorophenyl)methyl]-1,4-diazepan-1-yl}acetamide](/img/structure/B2712087.png)
![1-(2-Methoxyphenyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2712088.png)
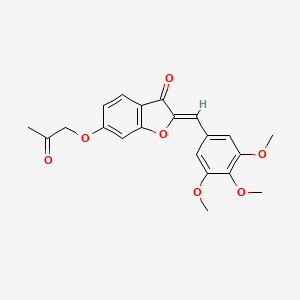
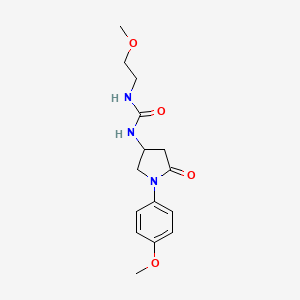
![2-[3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]acetic acid](/img/structure/B2712095.png)
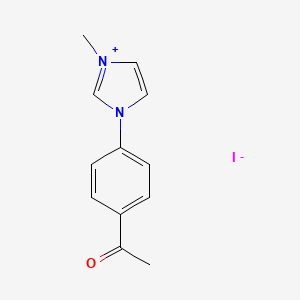
![4,4,4-Trifluoro-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]butan-1-one](/img/structure/B2712097.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2712099.png)
![2-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2712101.png)
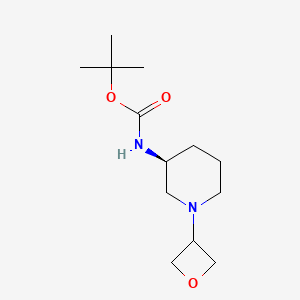
![2-Chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2712104.png)
![(Z)-3-[4-(4-Tert-butylphenoxy)-3-nitrophenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2712106.png)
